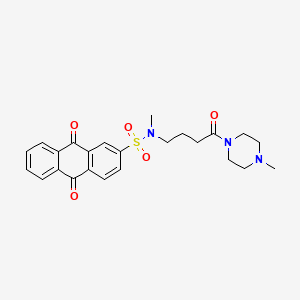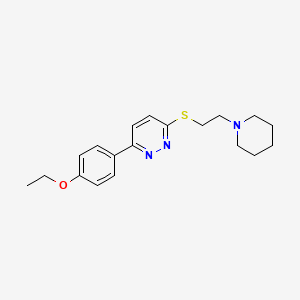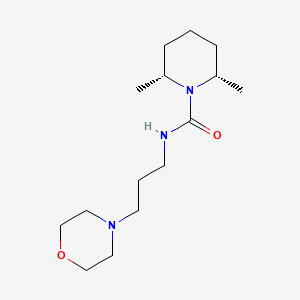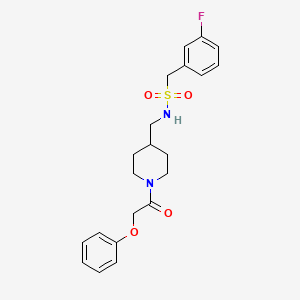![molecular formula C17H20Cl3N3O B2697661 2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride CAS No. 1779134-82-5](/img/structure/B2697661.png)
2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl3N3O and its molecular weight is 388.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on structurally related compounds, such as substituted benzothiazoles and benzimidazoles, has shown significant antimicrobial and antifungal properties. These compounds are synthesized and screened for their effectiveness against various bacterial and fungal strains, demonstrating comparable or superior activity to standard medicinal agents like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Anti-inflammatory Potentials
Another area of application involves the synthesis of novel aromatic amines and hydrazides derived from benzimidazole compounds, showing promising anti-inflammatory properties. These studies highlight the potential of benzodiazolyl compounds in developing new anti-inflammatory medications, with some derivatives showing potency comparable to established drugs like Indomethacin (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).
Corrosion Inhibition
Research into thiazole and thiadiazole derivatives, closely related to benzodiazolyl compounds, has demonstrated their effectiveness as corrosion inhibitors for metals like iron. Quantum chemical parameters and molecular dynamics simulations help predict the inhibition performances of these compounds, indicating their potential application in protecting metals from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing benzodiazolyl groups have been extensively studied, highlighting their versatility as synthons in organic chemistry. These studies explore the preparation of novel compounds through reactions with various amines, demonstrating the wide range of possible chemical transformations and the potential for creating new molecules with diverse properties (Farag, Dawood, & Abdelhamid, 1997).
Electrochromic Properties
Investigations into conducting polymers incorporating benzodiazolyl units have revealed their unique electrochromic properties. The presence of intramolecular hydrogen bonding and the ability to control polymer chain conformation through acid and base treatments during polymerization offer insights into designing materials with tunable optical properties (Akpinar, Nurioglu, & Toppare, 2012).
properties
IUPAC Name |
2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O.2ClH/c18-13-5-7-14(8-6-13)22-12-11-21-16-4-2-1-3-15(16)20-17(21)9-10-19;;/h1-8H,9-12,19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWBVORQOKDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2697583.png)
![2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697584.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697589.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697592.png)

![2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2697595.png)
![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)
![2-chloro-N-(2-hydroxyethyl)-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2697599.png)
